Cas no 2248257-73-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate is a specialized organic compound featuring a phthalimide core linked to a dimethylamino-substituted phenylacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both the isoindole-1,3-dione and dimethylamino groups enhances its utility as an intermediate in nucleophilic substitution and condensation reactions. Its well-defined molecular architecture ensures consistent performance in complex syntheses, while the electron-withdrawing and donating properties of its functional groups contribute to controlled reactivity. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate structure
2248257-73-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate
CAS No:2248257-73-8
MF:C18H16N2O4
MW:324.330644607544
CID:5963884
PubChem ID:165719641
Update Time:2025-05-24

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate
    • EN300-6516511
    • 2248257-73-8
    • Inchi: 1S/C18H16N2O4/c1-19(2)15(12-8-4-3-5-9-12)18(23)24-20-16(21)13-10-6-7-11-14(13)17(20)22/h3-11,15H,1-2H3
    • InChI Key: YBGPVAFJACYPQQ-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)N(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 324.11100700g/mol
  • Monoisotopic Mass: 324.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516511-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate
2248257-73-8
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate (CAS: 2248257-73-8)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate (CAS: 2248257-73-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and phenylacetate moieties, exhibits promising pharmacological properties, particularly in the context of targeted drug delivery and enzyme inhibition. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic applications, making it a subject of keen interest for researchers in medicinal chemistry and drug development.

One of the key areas of investigation has been the compound's role as a prodrug or an enzyme-activated inhibitor. The presence of the 1,3-dioxo-isoindole group suggests potential reactivity with biological nucleophiles, which could be leveraged for selective drug activation in specific tissues or cellular environments. Preliminary in vitro studies have demonstrated that this compound can undergo enzymatic hydrolysis to release active metabolites, which may interact with targets such as neurotransmitter receptors or signaling proteins. These findings open new avenues for designing targeted therapies with reduced off-target effects.

Recent synthetic approaches to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-2-phenylacetate have focused on optimizing yield and purity while minimizing byproducts. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance efficiency. Analytical characterization using NMR, HPLC, and mass spectrometry has confirmed the structural integrity of the compound, with particular attention paid to the stability of the ester linkage under physiological conditions. These methodological advancements are critical for scaling up production for preclinical studies.

Pharmacological evaluations have revealed intriguing insights into the compound's bioactivity. In cellular models, it has shown modulatory effects on pathways involving protein kinases and G-protein-coupled receptors (GPCRs). The dimethylamino group appears to play a crucial role in membrane permeability and intracellular accumulation, as evidenced by comparative studies with structural analogs. Additionally, molecular docking simulations suggest high affinity for certain enzyme active sites, supporting its potential as a lead compound for further optimization in drug discovery programs.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic profile and toxicity. Current research efforts are directed toward in vivo studies to assess bioavailability, metabolism, and safety. Collaborative projects between academic institutions and pharmaceutical companies aim to translate these findings into clinical applications, particularly for neurological and inflammatory disorders where targeted modulation of specific pathways is desirable. The ongoing research on CAS 2248257-73-8 exemplifies the dynamic interplay between chemical innovation and therapeutic potential in modern drug development.

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